molecular formula C20H23FN4O4S B2659059 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448052-74-1

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2659059
CAS No.: 1448052-74-1
M. Wt: 434.49
InChI Key: PLNXRWRWXATNTL-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features a combination of fluorophenyl, piperazine, and benzo[d]oxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with piperazine to yield 1-(2-fluorophenyl)piperazine.

  • Synthesis of the Benzo[d]oxazole Core: : The benzo[d]oxazole core is synthesized by reacting 2-aminophenol with acetic anhydride to form 2-acetylaminophenol. This intermediate undergoes cyclization with sulfuric acid to yield 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole.

  • Coupling Reaction: : The final step involves the coupling of 1-(2-fluorophenyl)piperazine with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzo[d]oxazole moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxide derivatives.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has been studied for its potential as a ligand for various receptors in the central nervous system. It shows promise in modulating neurotransmitter activity, which is crucial for developing treatments for neurological disorders.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects in treating conditions such as anxiety, depression, and schizophrenia. Its ability to interact with serotonin and dopamine receptors makes it a candidate for psychotropic drug development.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to produce therapeutic effects. The compound’s structure allows it to fit into the receptor binding sites, altering the receptor’s conformation and influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(4-(2-fl

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c1-23-18-14-15(6-7-19(18)29-20(23)26)30(27,28)22-8-9-24-10-12-25(13-11-24)17-5-3-2-4-16(17)21/h2-7,14,22H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNXRWRWXATNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3CCN(CC3)C4=CC=CC=C4F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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